N1-(2-chlorobenzyl)-N2-(2-cyanophenyl)oxalamide
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Description
Scientific Research Applications
Synthesis and Structural Insights
Novel Synthetic Approaches : A study by Mamedov et al. (2016) introduced a novel one-pot synthetic method to create N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides through Meinwald rearrangement. This method offers a high-yield and operationally simple approach for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Structural Characterization : Research by Wang et al. (2016) on a structurally related N,N'-bis(substituted)oxamide compound revealed specific angular relationships between the chlorohydroxyphenyl ring and the oxalamide unit, contributing to a three-dimensional supramolecular structure via hydrogen bonding (Wang et al., 2016).
Catalytic Applications : De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for the Goldberg amidation of (hetero)aryl chlorides and amides, demonstrating the utility of oxalamide derivatives in facilitating challenging chemical reactions (De et al., 2017).
Applications in Polymer Science and Material Engineering
Polymer Modification and Properties : A study by Meng et al. (1996) explored the cooperative motion of polar side groups in amorphous polymers, providing insights into the interactions between azo and oxalamide derivatives. This research has implications for the design of polymers with enhanced optical storage capabilities (Meng et al., 1996).
Crystallization Behavior in Polymers : Research by Shen et al. (2016) investigated the effect of oxalamide derivatives as nucleators on the crystallization behavior of poly(l-lactic acid), demonstrating the role of these compounds in promoting fast crystallization under specific conditions (Shen et al., 2016).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-cyanophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-13-7-3-1-6-12(13)10-19-15(21)16(22)20-14-8-4-2-5-11(14)9-18/h1-8H,10H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRVIYDKOOHFEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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